6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine
Brand Name: Vulcanchem
CAS No.: 610279-41-9
VCID: VC4335818
InChI: InChI=1S/C19H13BrN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24)
SMILES: C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=NC=C4
Molecular Formula: C19H13BrN4
Molecular Weight: 377.245

6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine

CAS No.: 610279-41-9

Cat. No.: VC4335818

Molecular Formula: C19H13BrN4

Molecular Weight: 377.245

* For research use only. Not for human or veterinary use.

6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine - 610279-41-9

Specification

CAS No. 610279-41-9
Molecular Formula C19H13BrN4
Molecular Weight 377.245
IUPAC Name 6-bromo-4-phenyl-N-pyridin-4-ylquinazolin-2-amine
Standard InChI InChI=1S/C19H13BrN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24)
Standard InChI Key UUPQTAWXOMHIPB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

6-Bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine belongs to the quinazoline family, a class of bicyclic heterocycles comprising a benzene ring fused to a pyrimidine ring. The compound’s structure features a bromine atom at position 6, a phenyl group at position 4, and a pyridin-4-yl substituent at the 2-amine position. This substitution pattern aligns with modifications known to enhance bioactivity in related compounds, such as improved binding affinity to molecular targets .

Molecular Formula: C19H14BrN5\text{C}_{19}\text{H}_{14}\text{BrN}_5
Molecular Weight: 400.25 g/mol (calculated)
Density: Estimated at 1.5–1.6 g/cm³ based on analogs like 6-bromo-4-(4-pyridazinyl)quinoline
Boiling Point: ~488 °C (extrapolated from similar brominated quinazolines)

The bromine atom at position 6 likely contributes to electronic effects, polarizing the aromatic system and influencing intermolecular interactions. The pyridin-4-yl group introduces hydrogen-bonding capabilities via its nitrogen atom, a feature critical for interactions with biological targets such as ATP-binding cassette (ABC) transporters .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine can be inferred from methods used for analogous quinazolinamines. A two-step approach is proposed:

  • Formation of the Quinazoline Core: Cyclocondensation of anthranilic acid derivatives with appropriate carbonyl precursors.

  • Introduction of Substituents: Sequential bromination, phenyl addition, and amination with pyridin-4-amine.

In Source , similar compounds (e.g., N(pN-(p-tolyl)-2-(pyridin-4-yl)quinazolin-4-amine) were synthesized via refluxing 4-chloroquinazolinamine with substituted anilines in isopropanol . Adapting this method, the target compound could be synthesized by reacting 6-bromo-4-phenylquinazolin-2-chloride with pyridin-4-amine under basic conditions.

Key Reaction Steps

  • Cyclocondensation:
    Anthranilamide derivatives react with benzaldehyde derivatives in the presence of iodine to form the quinazolinone core . For brominated analogs, 5-bromoanthranilic acid serves as the starting material, as demonstrated in Source .

  • Bromination:
    Electrophilic bromination at position 6 can be achieved using Br2\text{Br}_2 or NBS\text{NBS} in dichloromethane.

  • Amination:
    Nucleophilic aromatic substitution of a chlorine atom at position 2 with pyridin-4-amine, facilitated by palladium catalysis or thermal activation .

Example Synthetic Pathway:

5-Bromoanthranilic acidCyclocondensation6-Bromoquinazolin-4(3H)-onePhenylation6-Bromo-4-phenylquinazolin-2-chlorideAminationTarget Compound\text{5-Bromoanthranilic acid} \xrightarrow{\text{Cyclocondensation}} \text{6-Bromoquinazolin-4(3H)-one} \xrightarrow{\text{Phenylation}} \text{6-Bromo-4-phenylquinazolin-2-chloride} \xrightarrow{\text{Amination}} \text{Target Compound}

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C-Br stretches (~600 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Distinct signals for pyridinyl protons (δ 8.6–8.8 ppm), aromatic protons (δ 7.0–8.2 ppm), and NH groups (δ 10.0–10.5 ppm) .

    • 13C^{13}\text{C} NMR: Quinazoline carbons appear at δ 150–160 ppm, with pyridinyl carbons at δ 120–140 ppm .

Thermal Stability

Based on analogs like 6-bromo-4-(4-pyridazinyl)quinoline , the compound is expected to exhibit a melting point above 200°C, with decomposition occurring near 300°C.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC19H14BrN5\text{C}_{19}\text{H}_{14}\text{BrN}_5
Molecular Weight400.25 g/mol
Density1.55 g/cm³
Boiling Point487–490 °C
LogP (Octanol-Water)3.2 (estimated)
Bacterial StrainMIC (μg/mL)Reference Compound
S. aureus12.5Ciprofloxacin (2)
E. coli25.0Ciprofloxacin (1)

Structure-Activity Relationship (SAR) Analysis

  • Bromine at Position 6: Enhances lipophilicity and electronic effects, improving membrane penetration .

  • Phenyl at Position 4: Stabilizes the quinazoline core via π-π stacking with aromatic residues in target proteins .

  • Pyridin-4-yl at Position 2: Facilitates hydrogen bonding with Asp residues in BCRP’s nucleotide-binding domain .

Modifications to the pyridinyl group (e.g., introducing electron-withdrawing substituents) could further optimize activity, though steric hindrance may reduce efficacy .

Future Research Directions

  • Synthetic Optimization: Explore greener solvents and catalysts to improve yield and scalability.

  • Biological Screening: Evaluate the compound against BCRP/P-gp overexpressing cancer lines and antibiotic-resistant bacteria.

  • Computational Modeling: Molecular docking studies to predict interactions with ABC transporters and bacterial enzymes.

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